molecular formula C23H42N2O2S B11954748 N1-Hexadecyl-N1-methylmetanilamide CAS No. 55035-29-5

N1-Hexadecyl-N1-methylmetanilamide

Cat. No.: B11954748
CAS No.: 55035-29-5
M. Wt: 410.7 g/mol
InChI Key: IHAJXIZFTZRGHO-UHFFFAOYSA-N
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Description

N1-Hexadecyl-N1-methylmetanilamide (CID 4449776) is a sulfonamide derivative with the molecular formula C₂₃H₄₂N₂O₂S . Its structure comprises a 16-carbon alkyl chain (hexadecyl group) attached to a methyl-substituted benzenesulfonamide moiety. Key features include:

  • SMILES: CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N
  • The sulfonamide group (-SO₂NH-) may contribute to hydrogen bonding and acidity, typical of sulfonamides, which are often explored in pharmaceuticals or agrochemicals .

Properties

CAS No.

55035-29-5

Molecular Formula

C23H42N2O2S

Molecular Weight

410.7 g/mol

IUPAC Name

3-amino-N-hexadecyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C23H42N2O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(2)28(26,27)23-19-17-18-22(24)21-23/h17-19,21H,3-16,20,24H2,1-2H3

InChI Key

IHAJXIZFTZRGHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N

Origin of Product

United States

Preparation Methods

Direct Alkylation of 3-Aminobenzenesulfonamide

The most straightforward approach involves the alkylation of 3-aminobenzenesulfonamide with 1-bromohexadecane and methyl iodide. This two-step process proceeds via nucleophilic substitution:

  • Primary alkylation : 3-Aminobenzenesulfonamide reacts with 1-bromohexadecane in the presence of a base (e.g., potassium carbonate) to form N-hexadecyl-3-aminobenzenesulfonamide.

  • Methylation : The secondary amine undergoes methylation using methyl iodide under alkaline conditions to yield the final product.

Key considerations :

  • Solvent selection (e.g., dimethylformamide or acetonitrile) to enhance solubility of the long-chain alkyl bromide.

  • Temperature control (80–100°C) to overcome kinetic barriers associated with bulky reactants.

Coupling of Preformed Alkylamines with Sulfonyl Chlorides

An alternative route employs the condensation of N-methylhexadecylamine with 3-nitrobenzenesulfonyl chloride, followed by nitro group reduction:

  • Sulfonamide formation :

    N-Methylhexadecylamine+3-Nitrobenzenesulfonyl chlorideEt3NN1-Hexadecyl-N1-methyl-3-nitrobenzenesulfonamide\text{N-Methylhexadecylamine} + \text{3-Nitrobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N1-Hexadecyl-N1-methyl-3-nitrobenzenesulfonamide}
  • Catalytic hydrogenation :
    The nitro group is reduced to an amine using H₂/Pd-C or Na₂S₂O₄, yielding the target compound.

Advantages :

  • Avoids competing side reactions in direct alkylation.

  • Enables precise control over sulfonamide regiochemistry.

Reaction Optimization and Challenges

Solubility and Phase-Transfer Catalysis

The hexadecyl chain introduces significant hydrophobicity, necessitating polar aprotic solvents (e.g., DMF) or biphasic systems. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates by shuttling reactants between phases.

Byproduct Mitigation

  • Over-alkylation : Controlled stoichiometry (1:1 molar ratio of amine to alkylating agent) and slow reagent addition minimize di-alkylated byproducts.

  • Oxidation : Use of inert atmospheres (N₂/Ar) prevents sulfonamide oxidation during prolonged reactions.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) isolates the product from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures exploit temperature-dependent solubility differences.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 0.88 (t, 3H, CH₃ from hexadecyl).

    • δ 2.85 (s, 3H, N-CH₃).

    • δ 7.3–7.8 (m, 4H, aromatic protons).

  • IR : S=O stretching at 1150–1350 cm⁻¹ and N-H bending at 1550 cm⁻¹.

Industrial-Scale Considerations

Cost-Effective Alkylating Agents

Replacing 1-bromohexadecane with chlorinated analogues reduces raw material costs but requires higher temperatures (>120°C) and longer reaction times.

Waste Management

  • Neutralization of HBr/HCl byproducts with aqueous NaOH.

  • Solvent recovery via distillation minimizes environmental impact.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 min) accelerates alkylation steps, improving yields by 15–20% compared to conventional heating.

Enzymatic Catalysis

Lipase-mediated alkylation in non-aqueous media offers greener alternatives, though substrate specificity for long-chain amines remains a limitation .

Chemical Reactions Analysis

Types of Reactions

N1-Hexadecyl-N1-methylmetanilamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N1-Hexadecyl-N1-methylmetanilamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Hexadecyl-N1-methylmetanilamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparative studies of N1-Hexadecyl-N1-methylmetanilamide are absent in the provided evidence, structural analogs and related compounds can be analyzed based on functional groups, chain length, and physicochemical properties.

Structural Analogues and Key Differences

Compound Name Molecular Formula Functional Groups Alkyl Chain Length Key Properties/Applications
This compound C₂₃H₄₂N₂O₂S Benzenesulfonamide, methyl, -SO₂NH- 16 High lipophilicity; potential surfactant/pharmaceutical applications
Oxiranemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride Not specified Quaternary ammonium, epoxide 16 Likely surfactant due to amphiphilicity; epoxide reactivity for crosslinking
N-Nitrosodimethylamine C₂H₆N₂O Nitrosamine (-N-NO) N/A Carcinogenic; regulated in pharmaceuticals
Impurity C (Pharmaceutical) C₁₈H₂₆ClNO (as hydrochloride) Methoxyphenyl, cyclohexenyl N/A Pharmaceutical impurity with complex cyclic structure

Functional Group Analysis

  • Sulfonamide vs. Quaternary Ammonium :
    • This compound’s sulfonamide group (-SO₂NH-) provides hydrogen-bonding capability and weak acidity (pKa ~10 for similar sulfonamides), which may influence solubility and biological interactions. In contrast, quaternary ammonium compounds (e.g., ) are permanently charged, enhancing water solubility and surfactant properties .
  • Alkyl Chain Impact :
    • The C16 chain in this compound increases lipophilicity (logP estimated >8), favoring membrane association. Shorter-chain analogs (e.g., C8 or C12) would exhibit reduced hydrophobicity and altered bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N1-Hexadecyl-N1-methylmetanilamide with high purity?

  • Methodological Answer : Synthesis typically involves coupling hexadecylamine with methylmetanilic acid derivatives under anhydrous conditions. A two-step protocol is recommended: (1) activation of the carboxylic acid group using carbodiimide crosslinkers (e.g., EDC or DCC) and (2) nucleophilic substitution in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. Purity can be enhanced via silica gel chromatography or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm alkyl chain integration and amide bond formation (e.g., δ ~2.8–3.2 ppm for N-methyl groups).
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Use high-resolution MS to detect molecular ion peaks ([M+H]⁺ expected at m/z ~370–380).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide I band) and ~1550 cm⁻¹ (amide II band) validate the amide linkage .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 2–10) and incubate at 37°C for 24–72 hours. Analyze degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Perform systematic dose-response studies across multiple cell lines or microbial strains. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify concentration-dependent trends. Validate mechanisms via knock-out models or enzymatic assays (e.g., lactate dehydrogenase release for cytotoxicity). Cross-reference with structural analogs (e.g., related amides) to isolate structure-activity relationships .

Q. What computational approaches are suitable for modeling this compound’s interactions in drug delivery systems?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to study its self-assembly into micelles or liposomes. Use software like GROMACS with lipid bilayer force fields. Analyze critical packing parameters (CPP) to predict aggregation behavior. Complement with in vitro permeability assays (e.g., Caco-2 monolayers) to correlate simulations with experimental drug release profiles .

Q. What strategies are recommended for impurity profiling during large-scale synthesis?

  • Methodological Answer : Implement orthogonal separation techniques:

  • HPLC-UV/ELS : Use gradient elution to resolve polar byproducts (e.g., unreacted amines).
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z shifts indicating methyl group loss).
  • NMR Spectroscopy : Compare impurity spectra with reference standards (e.g., EP/BP pharmacopeial guidelines) for structural elucidation. Quantify limits using ICH Q3A/B thresholds .

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